N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a pyrrolidine-based acetamide derivative featuring a 2-amino-acetyl group at the R-configured pyrrolidin-3-yl position and an isopropyl substituent on the acetamide nitrogen. This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in pharmaceutical research due to their structural versatility and bioactivity . Notably, commercial availability of this compound is listed as discontinued, indicating possible challenges in synthesis, stability, or efficacy .
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7,12H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFNJJQZOVMDOM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: This step often involves the use of reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and acetyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- A pyrrolidine ring which is essential for its biological activity.
- Amino and acetamide groups that facilitate interactions with biological targets.
Medicinal Chemistry
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has been investigated for its potential therapeutic effects. Its ability to interact with G protein-coupled receptors (GPCRs) suggests it may modulate neurotransmission and hormone release, making it a candidate for drug development targeting neurological disorders.
Case Study: GPCR Modulation
Research indicates that compounds similar to this compound can effectively modulate GPCR activity, potentially leading to new treatments for conditions such as depression and anxiety disorders.
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
These reactions are crucial for developing new synthetic pathways in organic chemistry.
Biological Research
The compound is being studied for its role in biological processes. It may interact with specific enzymes or receptors, influencing metabolic pathways and cellular signaling.
Case Study: Enzyme Interaction
Studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic disorders, providing insights into potential treatments for diabetes and obesity.
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals. Its properties make it suitable for creating materials with specific characteristics required in various applications.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic effects on GPCRs for neurological disorders |
| Chemical Synthesis | Building block for complex organic molecules |
| Biological Research | Interaction with enzymes affecting metabolic pathways |
| Industrial Applications | Production of specialty chemicals with unique properties |
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
- Key Difference : Cyclopropyl group replaces isopropyl.
- Impact : The cyclopropyl group introduces steric rigidity and enhanced metabolic stability compared to the bulkier, flexible isopropyl group. This modification may improve binding specificity in hydrophobic pockets of biological targets .
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- Key Difference : Methyl group replaces isopropyl.
Variations in the Acyl Group on Pyrrolidine
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
- Key Difference: 2-Hydroxy-ethyl replaces 2-amino-acetyl.
- Impact: The hydroxyl group enables hydrogen bonding, increasing aqueous solubility. However, the absence of the amino group may reduce interactions with acidic residues in target proteins .
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide
- Key Difference : Piperidine ring (6-membered) replaces pyrrolidine (5-membered), and 3-methyl-butyryl substitutes acetyl.
- The branched 3-methyl-butyryl group adds hydrophobicity, which might improve membrane penetration but reduce solubility .
Modifications to the Pyrrolidine Scaffold
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- Key Difference: Amino-ethyl side chain replaces amino-acetyl.
- The methyl group on the acetamide reduces steric bulk compared to isopropyl .
2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide
- Key Difference : Benzyl group on pyrrolidine nitrogen and cyclopropyl on acetamide.
- This compound’s increased molecular weight (273.37 g/mol) may affect bioavailability .
Structural and Physicochemical Data Table
Research Implications and Challenges
- Bioactivity: Pyrrolidine derivatives are often explored for anti-inflammatory and central nervous system applications due to their ability to mimic natural peptide structures . The 2-amino-acetyl group in the target compound may facilitate interactions with proteases or GPCRs.
- Analogs with cyclopropyl or methyl groups may offer more viable alternatives.
- Pharmacokinetics : Substituents like cyclopropyl or benzyl can fine-tune lipophilicity and metabolic stability, critical for oral bioavailability .
Biological Activity
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, also known by its CAS number 1354016-97-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H21N3O2
- Molecular Weight : 227.3 g/mol
- CAS Number : 1354016-97-9
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Antimicrobial Properties : Similar compounds in the pyrrolidine class have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Activity : Research indicates that derivatives of similar structures may inhibit cancer cell proliferation by targeting specific enzymes and pathways involved in tumor growth .
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrrole derivatives, revealing that compounds with structural similarities to this compound exhibited potent activity against Gram-positive bacteria, suggesting a promising avenue for further development in antibiotic therapies .
- Anticancer Research : Investigations into the anticancer potential of pyrrolidine derivatives have highlighted their ability to inhibit key enzymes associated with tumor growth. For instance, compounds targeting thymidylate synthase have shown promise in preclinical models, indicating that this compound may also possess similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
